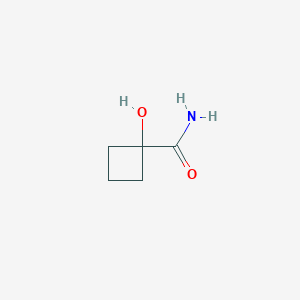

1-Hydroxycyclobutane-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxycyclobutane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-4(7)5(8)2-1-3-5/h8H,1-3H2,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRHDKDHDLUODS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Hydroxycyclobutane-1-carboxamide CAS 1247705-07-2 properties

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 1-Hydroxycyclobutane-1-carboxamide (CAS 1247705-07-2) in Advanced Therapeutics

Executive Summary

As a Senior Application Scientist specializing in bioconjugation and small-molecule drug design, I have observed that the bottleneck in next-generation Antibody-Drug Conjugate (ADC) development frequently lies in the physicochemical properties of the linker-payload complex. 1-Hydroxycyclobutane-1-carboxamide (CAS 1247705-07-2) has emerged as a critical structural building block in this domain. This whitepaper deconstructs the compound's core properties, its mechanistic rationale in exatecan-based payload engineering, and provides field-validated synthetic protocols for its integration.

Physicochemical Profiling & Structural Rationale

1-Hydroxycyclobutane-1-carboxamide is a specialized cycloaliphatic amide. Its molecular architecture consists of a four-membered cyclobutane ring substituted at the C1 position with both a hydroxyl (-OH) and a carboxamide (-C(=O)NH₂).

The causality behind selecting this specific motif in drug design is rooted in its unique steric and electronic profile:

-

Conformational Rigidity: The cyclobutane ring restricts the rotational freedom of the molecule. When integrated into a drug linker, this rigidity provides predictable binding kinetics and steric shielding of adjacent labile bonds[1].

-

Hydrophilicity Modulation: Highly hydrophobic payloads (like camptothecin derivatives) often cause ADC aggregation, leading to rapid systemic clearance and hepatotoxicity. The alpha-hydroxyl group acts as a potent hydrogen bond donor and acceptor, significantly reducing the lipophilicity of the moiety (XLogP3 of -0.8) and enhancing overall aqueous solubility[2].

Table 1: Core Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 1-hydroxycyclobutane-1-carboxamide | [2] |

| CAS Number | 1247705-07-2 | [2] |

| Molecular Formula | C₅H₉NO₂ | [2] |

| Molecular Weight | 115.13 g/mol | [2] |

| Topological Polar Surface Area (TPSA) | 63.3 Ų | [2] |

| XLogP3 | -0.8 |[2] |

Mechanistic Role in ADC Payload Engineering

In the development of anti-TROP-2 and anti-Claudin ADCs, topoisomerase I inhibitors like exatecan are frequently utilized as the cytotoxic payload[3],[4]. However, native exatecan requires structural modification to optimize its release kinetics and bystander killing effect.

By synthesizing an exatecan derivative that incorporates a 1-hydroxycyclobutane-1-carboxamide moiety (typically via the coupling of 1-hydroxycyclobutanecarboxylic acid with the exatecan amine core), developers achieve a self-validating delivery system[5]. The bulky cyclobutane ring sterically protects the amide linkage from premature enzymatic hydrolysis in the bloodstream. Once the ADC is internalized by the tumor cell via receptor-mediated endocytosis, the acidic and enzyme-rich environment of the lysosome cleaves the linker, releasing the active exatecan derivative to induce DNA damage and apoptosis[1].

Figure 1: Mechanistic pathway of ADC internalization and payload release.

Standardized Synthetic Protocol: Amide Coupling Workflow

To ensure reproducibility and high yield when forming the 1-hydroxycyclobutane-1-carboxamide functional group on an exatecan core, standard peptide coupling chemistry must be meticulously controlled. The following methodology details the synthesis of the derivative, utilizing EDC/HOBt coupling optimized for delicate cytotoxic payloads[3],[6].

Step-by-Step Methodology:

-

Solubilization: Dissolve the exatecan precursor (e.g., 3.0 mg, 5.64 μmol) in a co-solvent system of absolute ethanol (2.0 mL) and anhydrous N,N-dimethylformamide (DMF, 0.4 mL)[3]. Causality: DMF ensures the complete dissolution of the highly hydrophobic exatecan core, while ethanol modulates the polarity to stabilize the transition state of the coupling reaction.

-

Base Activation: Cool the mixture to 0–5 °C using an ice-water bath. Add N-methylmorpholine (NMM, 0.3 mL) dropwise until the solution clears[6]. Causality: NMM acts as a mild, non-nucleophilic base. It deprotonates the amine hydrochloride salt of the exatecan precursor, rendering it nucleophilic without triggering unwanted side reactions.

-

Coupling Reagent Addition: Sequentially add 1-hydroxycyclobutanecarboxylic acid (2.0 mg, 17.22 μmol), 1-hydroxybenzotriazole (HOBt, 2.3 mg, 17.0 μmol), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 3.2 mg, 16.7 μmol)[5]. Causality: EDC activates the carboxylic acid, while HOBt rapidly reacts with the O-acylisourea intermediate to form a stable, active ester. This suppresses racemization and maximizes the yield of the target amide.

-

Reaction Progression: Stir the mixture at 0–5 °C for 10 minutes to control the initial exothermic activation, then remove the ice bath and allow the reaction to proceed at room temperature for 2 hours[7].

-

Isolation & Purification: Concentrate the reaction mixture under reduced pressure. Purify the resulting residue via preparative thin-layer chromatography (TLC) or HPLC to yield the pure 1-hydroxycyclobutane-1-carboxamide exatecan derivative[6].

Figure 2: Experimental workflow for the amide coupling of exatecan derivatives.

Safety, Handling, and GHS Compliance

When utilizing CAS 1247705-07-2 as a standalone reagent or analytical standard, strict adherence to laboratory safety protocols is required. The compound is classified under the Globally Harmonized System (GHS) as a localized irritant[2]. All handling should be conducted within a certified fume hood using appropriate PPE (nitrile gloves, safety goggles, and lab coat).

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Prevention Protocols |

|---|---|---|---|

| Skin Irritation | 2 | H315: Causes skin irritation | P264 (Wash thoroughly), P280 (Wear protective gloves) |

| Eye Irritation | 2A | H319: Causes serious eye irritation | P305+P351+P338 (Rinse cautiously with water) |

| STOT SE | 3 | H335: May cause respiratory irritation | P261 (Avoid breathing dust), P271 (Use outdoors/well-ventilated area) |

References

-

[2] 1-Hydroxycyclobutane-1-carboxamide | C5H9NO2 | CID 62389822 - PubChem. National Institutes of Health (NIH). URL:[Link]

-

[1] US20210353764A1 - Ligand-drug conjugate of exatecan analogue, preparation method therefor and application thereof. Google Patents. URL:

-

[3] Anti-TROP-2 antibody-exatecan analog conjugate and medical use thereof. Justia Patents / Google Patents. URL:

-

[5] EP3858386A1 - Ligand-drug conjugate of exatecan analogue, preparation method therefor and application thereof. Google Patents. URL:

-

[4] WO2021115426A1 - Anti-claudin antibody-drug conjugate and pharmaceutical use thereof. Google Patents. URL:

-

[7] WO2020063676A1 - Ligand-drug conjugate of exatecan analogue, preparation method therefor and application thereof. Google Patents. URL:

-

[6] Anti-TROP-2 antibody-exatecan analog conjugate and medical use thereof (Detailed Synthesis). Justia Patents. URL:[Link]

Sources

- 1. US20210353764A1 - Ligand-drug conjugate of exatecan analogue, preparation method therefor and application thereof - Google Patents [patents.google.com]

- 2. 1-Hydroxycyclobutane-1-carboxamide | C5H9NO2 | CID 62389822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. patents.justia.com [patents.justia.com]

- 4. WO2021115426A1 - Anti-claudin antibody-drug conjugate and pharmaceutical use thereof - Google Patents [patents.google.com]

- 5. EP3858386A1 - Ligand-drug conjugate of exatecan analogue, preparation method therefor and application thereof - Google Patents [patents.google.com]

- 6. patents.justia.com [patents.justia.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

1-Hydroxycyclobutane-1-carboxamide: Molecular Properties, Synthesis, and Applications in Advanced Drug Design

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of small, conformationally restricted building blocks is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 1-Hydroxycyclobutane-1-carboxamide has emerged as a critical intermediate, particularly in the design of complex targeted therapies such as Antibody-Drug Conjugates (ADCs)[1]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and a validated synthetic methodology, designed specifically for researchers and drug development professionals.

Physicochemical Properties & Molecular Identity

Understanding the fundamental properties of 1-Hydroxycyclobutane-1-carboxamide is the first step in leveraging it for rational drug design. The compound features a strained four-membered carbon ring substituted with geminal hydroxyl and carboxamide groups.

Quantitative Data Summary

| Property | Value |

| IUPAC Name | 1-Hydroxycyclobutane-1-carboxamide |

| CAS Number | 1247705-07-2 |

| Molecular Formula | C5H9NO2 |

| Molecular Weight | 115.13 g/mol |

| Monoisotopic Mass | 115.0633 Da |

| SMILES | O=C(C1(O)CCC1)N |

| PubChem CID | 62389822 |

Data compiled from authoritative chemical databases[2] and commercial suppliers[3].

Structural Causality and Conformational Restriction

The utility of the cyclobutane ring lies in its ability to restrict the conformational flexibility of the attached functional groups. This rigid scaffold locks the geminal hydroxyl and carboxamide groups into a specific spatial arrangement.

-

Thermodynamic Advantage: By pre-organizing the molecule into a bioactive conformation, the entropic penalty typically incurred upon binding to a target protein is significantly reduced.

-

Supramolecular Synthons: The hydroxyl group serves as a potent hydrogen bond donor and acceptor. Simultaneously, the carboxamide group participates in robust intermolecular hydrogen bonding networks (synthons), frequently forming linear chains or cyclic dimers in solid-state and target-binding scenarios[4].

Applications in Advanced Therapeutics (ADCs)

1-Hydroxycyclobutane-1-carboxamide is prominently utilized in the synthesis of highly potent anti-tumor compounds, specifically as a structural component in exatecan analogues (topoisomerase I inhibitors) used as ADC payloads[1].

Why use this specific moiety in an ADC linker-payload?

-

Steric Shielding: The cyclobutane ring introduces steric hindrance around adjacent cleavage sites (e.g., peptide bonds in the linker), precisely tuning the release kinetics of the payload by lysosomal enzymes like cathepsin B.

-

Solubility Enhancement: The highly polar nature of the geminal hydroxy and carboxamide groups improves the overall aqueous solubility of the otherwise hydrophobic exatecan payload. This reduces the risk of ADC aggregation, a critical quality attribute (CQA) in biomanufacturing.

Workflow for synthesizing and integrating 1-hydroxycyclobutane-1-carboxamide into ADC payloads.

Experimental Protocol: Synthesis of 1-Hydroxycyclobutane-1-carboxamide

The following protocol details the synthesis of 1-hydroxycyclobutane-1-carboxamide from its precursor, 1-hydroxycyclobutane-1-carboxylic acid.

Rationale & Causality of Reagent Selection

-

Coupling Agent (HATU): HATU is selected over traditional EDC/NHS coupling because the tertiary carboxylic acid on the cyclobutane ring is highly sterically hindered. HATU generates an active HOAt ester, which is highly reactive and stabilized by an internal hydrogen bond, accelerating the amidation process and minimizing side reactions.

-

Ammonia Source (NH₄Cl): Ammonium chloride is used in combination with a non-nucleophilic base (DIPEA) as a stable, easily handled solid ammonia source, avoiding the need for pressurized ammonia gas.

Step-by-Step Methodology

1. Preparation of the Reaction Mixture:

-

Charge a dry, nitrogen-purged round-bottom flask with 1-hydroxycyclobutane-1-carboxylic acid (1.0 eq, e.g., 500 mg).

-

Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2 M.

2. Activation of the Carboxylic Acid:

-

Add HATU (1.2 eq) to the solution at 0 °C.

-

Dropwise, add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). The solution will typically turn a pale yellow as the active HOAt ester forms. Stir at 0 °C for 30 minutes.

3. Amidation:

-

Add Ammonium Chloride (

) (2.0 eq) in a single portion. -

Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 to 4 hours.

4. Self-Validating Reaction Monitoring:

-

Validation Check: At the 1-hour mark, extract a 10 µL aliquot, dilute in MeCN/H₂O, and analyze via LC-MS.

-

Interpretation: The disappearance of the starting material mass (

) and the appearance of the product mass (

5. Quenching and Extraction:

-

Quench the reaction by adding saturated aqueous

(equal volume to DMF). -

Extract the aqueous layer with Ethyl Acetate (EtOAc) (

mL). -

Wash the combined organic layers with 5% aqueous

(

6. Purification:

-

Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. -

Purify the crude residue via flash column chromatography (Silica gel, Eluent: Dichloromethane/Methanol gradient from 100:0 to 90:10) to yield the pure 1-hydroxycyclobutane-1-carboxamide as a white solid.

Conclusion

1-Hydroxycyclobutane-1-carboxamide (C5H9NO2) is far more than a simple organic building block; it is a highly engineered structural motif that imparts critical conformational rigidity and metabolic stability to advanced therapeutics. By understanding its physicochemical parameters and mastering its sterically demanding synthesis, drug development professionals can effectively leverage this compound in the creation of next-generation ADC payloads and targeted small molecules.

References

- PubChemLite: 1-hydroxycyclobutane-1-carboxamide (C5H9NO2). uni.lu.

- 1247705-07-2 | 1-hydroxycyclobutane-1-carboxamide. BLD Pharm.

- ANTITUMOR COMPOUND, AND PREPARATION METHOD THEREFOR AND USE THEREOF - EP 4223318 A1. European Patent Office.

- Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. ResearchGate.

Sources

1-Hydroxycyclobutane-1-carboxamide PubChem CID 62389822

An In-Depth Technical Guide to 1-Hydroxycyclobutane-1-carboxamide (PubChem CID: 62389822) for Drug Discovery Professionals

Authored by a Senior Application Scientist

Foreword: Unveiling the Potential of a Novel Scaffold

In the landscape of modern medicinal chemistry, the exploration of novel chemical space is paramount to the discovery of next-generation therapeutics. Small, rigid scaffolds have garnered significant attention for their ability to confer unique pharmacological properties. Among these, the cyclobutane moiety stands out for its distinct three-dimensional geometry and its increasing presence in clinical candidates.[1][2] This guide provides an in-depth technical overview of 1-Hydroxycyclobutane-1-carboxamide, a compound at the intersection of several key structural motifs of interest in drug discovery. While public domain data on this specific molecule is nascent, this document aims to provide a comprehensive resource by analyzing its fundamental properties, contextualizing it within the broader landscape of cyclobutane-containing drugs, and postulating its potential applications and avenues for future research.

Core Compound Analysis: 1-Hydroxycyclobutane-1-carboxamide

Structural and Physicochemical Properties

1-Hydroxycyclobutane-1-carboxamide is a small molecule characterized by a central four-membered cyclobutane ring, substituted with both a hydroxyl and a carboxamide group at the same carbon atom. This unique arrangement of functional groups on a constrained ring system suggests the potential for specific vectoral presentation of hydrogen bond donors and acceptors, a critical feature for molecular recognition by biological targets.

| Identifier | Value | Source |

| PubChem CID | 62389822 | [3] |

| Molecular Formula | C5H9NO2 | PubChem[3] |

| Molecular Weight | 115.13 g/mol | PubChem[3] |

| IUPAC Name | 1-hydroxycyclobutane-1-carboxamide | PubChem[3] |

| SMILES | C1CC(C1)(C(=O)N)O | PubChem[3] |

| InChIKey | CYRHDKDHDLUODS-UHFFFAOYSA-N | PubChem[3] |

| XLogP3-AA (Predicted) | -0.8 | PubChem[3] |

| Hydrogen Bond Donor Count | 2 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 0 | PubChem[3] |

The negative XLogP3-AA value indicates a high degree of hydrophilicity, a property that can be advantageous for solubility but may present challenges for cell permeability. The presence of two hydrogen bond donors and two acceptors in a compact structure suggests a high potential for forming strong interactions with protein targets.

Hazard and Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a warning-level hazard.[3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be employed when handling this compound. Work in a well-ventilated area or a chemical fume hood is recommended.

The Cyclobutane Ring in Modern Drug Discovery

The inclusion of a cyclobutane ring in a drug candidate is a deliberate design choice aimed at leveraging its unique stereochemical properties.[1][2] Unlike more flexible aliphatic chains or larger cycloalkanes, the cyclobutane ring is conformationally restricted, adopting a puckered geometry.[4] This rigidity can be advantageous in several ways:

-

Conformational Constraint: By locking a portion of the molecule in a defined orientation, the entropic penalty of binding to a target can be reduced, potentially leading to higher affinity.[1]

-

Improved Metabolic Stability: The cyclobutane scaffold can be more resistant to metabolic degradation compared to linear alkyl chains, potentially improving a drug's pharmacokinetic profile.[4]

-

Vectoral Projection of Substituents: The defined geometry of the cyclobutane ring allows for precise positioning of functional groups in three-dimensional space, which can be crucial for optimizing interactions with a biological target.[1]

-

Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, offering a way to modulate physicochemical properties while maintaining or improving biological activity.[1]

Approved Drugs and Clinical Candidates Containing a Cyclobutane Moiety

The utility of the cyclobutane ring is not merely theoretical; several marketed drugs incorporate this scaffold:

-

Carboplatin: An anticancer agent where a cyclobutane-1,1-dicarboxylate ligand is chelated to a platinum center.[4]

-

Boceprevir: A protease inhibitor for the treatment of hepatitis C, which contains a cyclobutane group in its P1 region.[4]

-

Apalutamide: An androgen receptor antagonist for the treatment of prostate cancer, featuring a spirocyclic cyclobutane.[4]

The increasing number of cyclobutane-containing compounds entering clinical trials underscores the growing appreciation for this structural motif in the pharmaceutical industry.[2]

Synthesis Strategies and Methodologies

Postulated Synthetic Workflow

A logical approach to the synthesis of 1-Hydroxycyclobutane-1-carboxamide would likely start from a readily available cyclobutane precursor, such as cyclobutanone.

Caption: A postulated synthetic pathway to 1-Hydroxycyclobutane-1-carboxamide.

Step-by-Step Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, protocol for the synthesis of 1-Hydroxycyclobutane-1-carboxamide. This protocol is based on well-established transformations and should be optimized and validated in a laboratory setting.

Step 1: Synthesis of 1-Hydroxycyclobutane-1-carbonitrile (Cyanohydrin Formation)

-

To a stirred solution of cyclobutanone (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of a Lewis acid (e.g., ZnI2, 0.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add trimethylsilyl cyanide (TMSCN, 1.1 eq) dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude silyl-protected cyanohydrin.

-

Deprotection can be achieved by treatment with a mild acid (e.g., 1M HCl) in a protic solvent (e.g., methanol or THF) to yield 1-Hydroxycyclobutane-1-carbonitrile.

Step 2: Synthesis of 1-Hydroxycyclobutane-1-carboxylic acid (Hydrolysis of the Nitrile)

-

To the crude 1-Hydroxycyclobutane-1-carbonitrile from the previous step, add a solution of concentrated hydrochloric acid (e.g., 6M HCl).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) for 12-24 hours. Monitor the reaction for the formation of the carboxylic acid and the disappearance of the nitrile.

-

Cool the reaction mixture to room temperature and then to 0 °C to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 1-Hydroxycyclobutane-1-carboxylic acid.[5][6]

Step 3: Synthesis of 1-Hydroxycyclobutane-1-carboxamide (Amide Formation)

-

Suspend 1-Hydroxycyclobutane-1-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).

-

Add a peptide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of aqueous ammonia (e.g., 28% NH4OH, 2.0 eq).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 1-Hydroxycyclobutane-1-carboxamide.

Potential Biological Activity and Therapeutic Applications

While no specific biological activity has been reported for 1-Hydroxycyclobutane-1-carboxamide in the peer-reviewed literature, we can infer potential areas of interest based on its structural features.

The α-Hydroxy-Carboxamide Moiety

The α-hydroxy-carboxamide functional group is a key structural feature in several biologically active molecules. This moiety can act as a potent metal-chelating group, suggesting potential applications as inhibitors of metalloenzymes. Furthermore, the hydrogen bonding capabilities of this group can contribute to high-affinity interactions with a variety of protein targets.

Cyclobutane as a Bioactive Scaffold

As previously discussed, the cyclobutane ring is increasingly utilized in the design of novel therapeutics across various disease areas.[1][2] The rigid nature of the ring can lead to improved selectivity and potency. Natural products containing the cyclobutane skeleton have been shown to possess antimicrobial and antitumor activities.

Postulated Therapeutic Targets

Given the structural features of 1-Hydroxycyclobutane-1-carboxamide, several classes of therapeutic targets could be of interest for screening:

-

Metalloenzymes: The α-hydroxy-carboxamide group could chelate active site metal ions (e.g., Zn2+, Mg2+, Fe2+) in enzymes such as matrix metalloproteinases (MMPs) or histone deacetylases (HDACs).

-

Proteases: The rigid scaffold could serve as a platform for designing inhibitors that fit into well-defined active sites of proteases.

-

Kinases: The molecule could serve as a starting point for fragment-based drug discovery (FBDD) campaigns targeting the hinge region or other pockets of protein kinases.[7]

Caption: Potential therapeutic target classes for 1-Hydroxycyclobutane-1-carboxamide.

Future Research Directions and Conclusion

1-Hydroxycyclobutane-1-carboxamide represents an intriguing, yet underexplored, molecule for drug discovery. Its simple, rigid structure combined with key functional groups for molecular recognition makes it an attractive starting point for medicinal chemistry campaigns.

Key areas for future investigation include:

-

Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis, along with full analytical characterization (NMR, HRMS, IR, etc.), is a critical first step.

-

Biological Screening: Broad screening against diverse panels of biological targets (e.g., enzymes, receptors) is needed to identify its primary biological activity.

-

Fragment-Based Screening: Its small size and high sp3 character make it an ideal candidate for inclusion in fragment libraries for FBDD.[7]

-

Analogue Synthesis and SAR Studies: Systematic modification of the core structure (e.g., substitution on the cyclobutane ring, modification of the carboxamide) will be essential to develop structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

References

-

PubChem. (n.d.). 1-Hydroxycyclobutane-1-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-hydroxycyclobutane-1-carboxamide (C5H9NO2). Retrieved from [Link]

- Wessjohann, L. A., et al. (2005). Cyclobutanes in Small‐Molecule Drug Candidates.

- Kutasi, C., et al. (2013). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 10(2), 133-146.

-

LookChem. (n.d.). 1-Hydroxycyclopentane-1-carboxamide. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 1-hydroxy-cyclopropane-1-carboxylic acids.

-

MDPI. (2024, May 22). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules. Retrieved from [Link]

-

ScholarWorks. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. Retrieved from [Link]

-

PubChem. (n.d.). 1-Hydroxycyclohexane-1-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemspace. (n.d.). 1-(1-hydroxycyclobutyl)-N-methylcyclopentane-1-carboxamide. Retrieved from [Link]

- PMC. (2025, June 19). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights.

- Google Patents. (n.d.). Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.

-

Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

- Patsnap Eureka. (2020, March 6).

- Google Patents. (n.d.). Cyclobutane containing carboxylic acid gpr120 modulators.

- Dr. Duke's Phytochemical and Ethnobotanical Databases. (n.d.). Biological Activity COX-1-Inhibitor.

-

PubChemLite. (n.d.). 1-hydroxycyclopentane-1-carboxamide (C6H11NO2). Retrieved from [Link]

- ResearchGate. (2025, August 10). 1-Hydroxycyclopentane-1-carboxylic acid.

- ResearchGate. (2026, January 12).

- Vrije Universiteit Amsterdam. (2023, June 30). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery.

- JOCPR. (n.d.). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b.

- Benchchem. (n.d.). Comparative Analysis of the Biological Activity of 1-(1-Hydroxy-1-methylethyl)cyclopentanol and Structurally Related Compounds.1-(1-Hydroxy-1-methylethyl)

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. 1-Hydroxycyclobutane-1-carboxamide | C5H9NO2 | CID 62389822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. 1-hydroxycyclobutane-1-carboxylic acid | CAS 41248-13-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 1-hydroxycyclobutane-1-carboxylic acid | 41248-13-9 [sigmaaldrich.com]

- 7. research.vu.nl [research.vu.nl]

Comparative Structural & Functional Analysis: 1-Hydroxycyclobutane-1-carboxamide vs. 1-Hydroxycyclobutane-1-carboxylic Acid

Executive Summary & Scope

This technical guide analyzes the structural, physicochemical, and synthetic distinctions between 1-hydroxycyclobutane-1-carboxylic acid (1-HCA) and its primary amide derivative, 1-hydroxycyclobutane-1-carboxamide (1-HCAM) .

These gem-disubstituted cyclobutanes serve as critical conformational restrictors in medicinal chemistry. The cyclobutane ring, unlike the rigid cyclopropane or the flexible cyclopentane, offers a unique "puckered" geometry that directs substituent vectors into precise regions of chemical space. This guide explores how converting the acid to the amide alters hydrogen bonding networks, metabolic stability, and permeability—key factors in bioisosteric replacement during lead optimization.

Structural Dynamics & Conformational Analysis

The Cyclobutane "Pucker"

Unlike planar cyclopropane, the cyclobutane ring exists in a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).[1]

-

Puckering Angle: Typically ~25–35°.

-

Gem-Disubstitution Effect: In both 1-HCA and 1-HCAM, the geminal substitution at C1 locks the ring into a specific pucker to minimize 1,3-diaxial-like interactions.

-

Substituent Orientation: The bulky carboxyl/carboxamide group generally adopts the equatorial-like position to minimize steric strain, forcing the hydroxyl group into the axial-like position.

Intramolecular Hydrogen Bonding

A critical differentiator between these molecules is their capacity for intramolecular hydrogen bonding (IMHB), which influences membrane permeability (molecular chameleons).

-

1-HCA (Acid): The

-hydroxyl group acts as a donor to the carbonyl oxygen of the carboxylic acid, forming a stable 5-membered ring motif. However, in the solid state, intermolecular dimerization often overrides this. -

1-HCAM (Amide): The amide offers a more complex donor/acceptor profile. The amide -NH

can donate to the

Figure 1: Structural divergence driven by H-bonding preferences in the puckered cyclobutane scaffold.

Physicochemical Profiling

The conversion of the acid to the amide significantly alters the physicochemical landscape, primarily by removing the ionizable center.

| Property | 1-HCA (Acid) | 1-HCAM (Amide) | Impact on Drug Design |

| CAS Number | 41248-13-9 | 56396-88-4 | Identification |

| Molecular Weight | 116.12 g/mol | 115.13 g/mol | Negligible change |

| pKa (Predicted) | ~4.05 (Acidic) | ~15 (Neutral) | Acid is anionic at pH 7.4; Amide is neutral. |

| LogP (Oct/Water) | ~ -0.2 to 0.1 | ~ -0.8 to -0.5 | Amide is more polar but lacks charge penalty. |

| H-Bond Donors | 2 (OH, COOH) | 2 (OH, NH2) | Amide has distinct donor geometry. |

| H-Bond Acceptors | 3 | 3 | Similar count, different strength. |

| TPSA | ~57 Ų | ~63 Ų | Amide has slightly higher TPSA but better CNS potential due to neutrality. |

Key Insight: While the amide (1-HCAM) has a lower LogP (more hydrophilic) than the unionized acid, it is neutral at physiological pH. The acid (1-HCA) exists almost exclusively as a carboxylate anion at pH 7.4, which creates a massive desolvation penalty for crossing lipid membranes. Therefore, 1-HCAM often exhibits superior passive permeability .

Synthetic Methodologies

The synthesis of both molecules typically proceeds via a common intermediate: Cyclobutanone . The "Cyanohydrin Route" is the industry standard for generating gem-disubstituted

Workflow: The Cyanohydrin Route

-

Nucleophilic Addition: Cyclobutanone reacts with HCN (or TMSCN/ZnI

) to form the cyanohydrin. -

Hydrolysis (Bifurcation Point):

-

Partial Hydrolysis (Acidic/Basic): Stops at the primary amide (1-HCAM).

-

Full Hydrolysis (Strong Acid/Heat): Converts the nitrile/amide to the carboxylic acid (1-HCA).[2]

-

Figure 2: Divergent synthesis from cyclobutanone. Control of hydrolysis conditions determines selectivity.

Detailed Protocol: Synthesis of 1-HCAM (Amide)

Note: Cyanides are toxic. Perform in a well-ventilated fume hood.

-

Cyanohydrin Formation:

-

To a stirred solution of cyclobutanone (1.0 eq) in DCM at 0°C, add TMSCN (1.1 eq) and a catalytic amount of ZnI

(0.01 eq). -

Stir at RT for 2 hours. Monitor by IR (appearance of weak -CN stretch at ~2240 cm

is often elusive; disappearance of ketone C=O at 1780 cm -

Quench with MeOH/HCl to deprotect the silyl ether. Concentrate to yield 1-hydroxycyclobutanecarbonitrile.

-

-

Partial Hydrolysis to Amide:

-

Dissolve the nitrile in conc. H

SO -

Stir at room temperature for 12–24 hours. Crucial: Do not heat, or you will generate the acid.

-

Pour onto crushed ice and neutralize carefully with NaHCO

or NH -

Extract with EtOAc (x3). The amide is moderately water-soluble, so salt the aqueous layer (NaCl).

-

Validation: MS (ESI+) shows M+H = 116.1. NMR shows broad singlets for NH

(exchangeable with D

-

Analytical Characterization (Fingerprinting)

Distinguishing the acid from the amide requires careful spectroscopic analysis.

| Technique | 1-HCA (Acid) | 1-HCAM (Amide) |

| IR Spectroscopy | Broad O-H stretch (2500–3300 cm | Sharp doublet N-H stretch (~3400, 3200 cm |

| No exchangeable protons in CDCl | Two broad singlets for NH | |

| Carbonyl carbon typically 178–182 ppm . | Carbonyl carbon typically 175–178 ppm (shielded relative to acid). |

Pharmacological Implications: Bioisosterism

In drug development, the transition from 1-HCA to 1-HCAM is a classic bioisosteric replacement strategy .

-

Metabolic Stability: The primary amide is generally more stable than the ester (if used as a prodrug) but less stable than the acid in plasma. However, amides are susceptible to amidases.

-

CNS Penetration: 1-HCA is a substrate for organic anion transporters (OATs) and is largely excluded from the CNS due to its negative charge. 1-HCAM, being neutral, crosses the Blood-Brain Barrier (BBB) more effectively via passive diffusion.

-

Binding Affinity: The amide NH

acts as a hydrogen bond donor, whereas the acid carboxylate acts primarily as an acceptor (or salt bridge partner). If the target pocket contains an Asp or Glu residue, the amide is preferred to avoid electrostatic repulsion.

References

-

Structure of 1-HCA: Betz, R., & Klüfers, P. (2007).[3] 1-Hydroxycyclobutane-1-carboxylic acid.[4][5][6][7] Acta Crystallographica Section E, 63(10), o3965. Link

-

Cyclobutane Conformation: Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. Link

-

Bioisosterism: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Link

-

Synthesis (General Cyanohydrin): Gregory, R. J. H. (1999). Cyanohydrins in Nature and the Laboratory. Chemical Reviews, 99(12), 3649-3682. Link

Sources

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate - Eureka | Patsnap [eureka.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-hydroxycyclobutane-1-carboxylic acid | CAS 41248-13-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 1-hydroxycyclobutane-1-carboxylic acid | 41248-13-9 [amp.chemicalbook.com]

- 6. jk-sci.com [jk-sci.com]

- 7. 1-hydroxycyclobutanecarboxylic acid | CAS#:41248-13-9 | Chemsrc [chemsrc.com]

Technical Guide: Solubility Profiling of 1-Hydroxycyclobutane-1-carboxamide

The following technical guide details the solubility profile, physicochemical properties, and experimental protocols for 1-Hydroxycyclobutane-1-carboxamide .

CAS: 1247705-07-2 | Formula: C₅H₉NO₂ | M.W.: 115.13 g/mol

Executive Summary

1-Hydroxycyclobutane-1-carboxamide is a polar, small-molecule building block characterized by a cyclobutane ring geminally substituted with a hydroxyl group and a primary amide.[1] Its structural motif—combining a strained lipophilic ring with two potent hydrophilic donors/acceptors—dictates a distinct solubility profile essential for drug development workflows.

Core Solubility Verdict:

-

Water: Highly Soluble. The compound exhibits a negative LogP (-0.8), indicating significant hydrophilicity driven by hydrogen bonding.

-

DMSO: Freely Soluble. Ideal for high-concentration stock solutions (>100 mM) used in high-throughput screening (HTS).

This guide provides the physicochemical grounding, predicted solubility limits, and validated experimental protocols to ensure accurate handling in pharmaceutical applications.

Physicochemical Profile & Solubility Logic

Understanding the molecular architecture is the first step in predicting solvent behavior. The "gem-disubstitution" (hydroxyl and amide on the same carbon) creates a dense polar region that dominates the small hydrophobic cyclobutane ring.

Table 1: Key Physicochemical Descriptors

| Property | Value | Implication for Solubility |

| Molecular Weight | 115.13 g/mol | Small size favors rapid dissolution kinetics. |

| XLogP3 (Predicted) | -0.8 | Hydrophilic. Partitioning favors the aqueous phase over octanol. |

| TPSA | 63.3 Ų | High polar surface area relative to size suggests strong solvent interaction. |

| H-Bond Donors | 2 (-OH, -NH₂) | Facilitates extensive H-bonding network with water. |

| H-Bond Acceptors | 2 (=O, -OH) | Allows interaction with DMSO sulfoxide oxygen and water protons. |

Mechanistic Insight[2]

-

In Water: The amide (-CONH₂) and hydroxyl (-OH) groups act as "solvation anchors." The water lattice forms hydrogen bonds with these groups, overcoming the hydrophobic effect of the cyclobutane ring. The strain of the cyclobutane ring does not significantly impede solubility but may influence metabolic stability.

-

In DMSO: DMSO acts as a Lewis base. The acidic protons on the amide nitrogen and the hydroxyl oxygen serve as excellent H-bond donors to the sulfoxide oxygen of DMSO, stabilizing the solute in the organic phase.

Solubility in Water: Analysis & Protocol

Predicted Solubility: >50 mg/mL (Estimated based on LogP -0.8) Classification: Soluble to Freely Soluble.

Critical Considerations

-

pH Sensitivity: While the cyclobutane ring is stable, the primary amide can undergo hydrolysis to the carboxylic acid (1-hydroxycyclobutanecarboxylic acid) under strongly acidic (pH < 2) or basic (pH > 10) conditions, especially at elevated temperatures. Maintain pH 4.0–8.0 for optimal stability.

-

Hygroscopicity: Due to its high polarity, the solid powder may be hygroscopic. Store in a desiccator.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask)

This is the "Gold Standard" method for determining the saturation limit.

Materials:

-

1-Hydroxycyclobutane-1-carboxamide (Solid)[1]

-

Phosphate Buffered Saline (PBS) pH 7.4 or Deionized Water

-

0.45 µm Syringe Filters (Nylon or PVDF)

-

HPLC-UV or LC-MS system

Workflow:

-

Saturation: Add excess solid compound (~10 mg) to 1 mL of buffer in a glass vial.

-

Equilibration: Agitate (shake or stir) at 25°C for 24 hours. Ensure solid is still visible; if not, add more.

-

Filtration: Filter the suspension through a 0.45 µm filter to remove undissolved solid. Discard the first 200 µL of filtrate to account for filter adsorption.

-

Quantification: Dilute the filtrate (e.g., 1:100) and analyze via HPLC against a standard curve.

Solubility in DMSO: Analysis & Protocol

Predicted Solubility: >100 mg/mL Classification: Freely Soluble.

Critical Considerations

-

Stock Preparation: This compound is ideal for 10 mM or 100 mM stock solutions.

-

Freeze-Thaw: DMSO freezes at 19°C. Repeated freeze-thaw cycles can precipitate the compound if the solution absorbs atmospheric water (DMSO is hygroscopic). Use single-use aliquots.

Experimental Protocol: Visual Solubility Assessment (Tier 1)

For rapid stock solution preparation in early discovery.

Workflow:

-

Weigh 11.5 mg of compound (approx. 100 µmol).[1]

-

Add 1 mL of anhydrous DMSO (creates a 100 mM solution).

-

Vortex for 30 seconds.

-

Visual Check: Hold vial against a light source. The solution should be clear, colorless, and free of particulates.

-

If particles remain: Sonicate for 5 minutes at ambient temperature.

-

Visualizing the Solubility Workflow

The following diagram outlines the decision process for characterizing the solubility of this compound, ensuring scientific rigor.

Figure 1: Decision tree for solubility assessment in organic (stock) and aqueous (assay) phases.

Implications for Drug Development

Formulation Strategy

-

Oral Delivery: The high water solubility suggests this compound (or drugs incorporating this motif) will likely fall into BCS Class I or III (High Solubility), minimizing formulation challenges related to dissolution rate.

-

Parenteral Delivery: Aqueous solubility allows for simple saline-based IV formulations without the need for harsh co-solvents (like Cremophor EL) or complexing agents (Cyclodextrins), unless the dose requirement is extremely high.

Assay Interference

-

DMSO Tolerance: When diluting a DMSO stock into an aqueous assay buffer, ensure the final DMSO concentration is <1% (v/v).

-

Precipitation Risk: Because the compound is hydrophilic (LogP -0.8), the risk of "crashing out" upon dilution from DMSO to water is very low . This contrasts with lipophilic drugs where precipitation is a common assay artifact.

Storage Recommendations

-

Solid: -20°C, desiccated.

-

DMSO Stock: -20°C or -80°C. Stable for >6 months if kept dry.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 62389822, 1-Hydroxycyclobutane-1-carboxamide. Retrieved from [Link]

- Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

- European Pharmacopoeia. (2023). 2.9.3. Dissolution Test for Solid Dosage Forms.

- Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today, 11(21-22), 1012-1018.

Sources

1-Hydroxycyclobutane-1-carboxamide melting point and physical state

Title: Solid-State Characterization and Melting Point Dynamics of 1-Hydroxycyclobutane-1-carboxamide: A Technical Guide for ADC Payload Synthesis

Abstract As the complexity of targeted therapeutics increases, the rigorous physicochemical characterization of synthetic intermediates becomes paramount. 1-Hydroxycyclobutane-1-carboxamide (CAS 1247705-07-2) is a critical building block utilized in the synthesis of exatecan analogues for Antibody-Drug Conjugates (ADCs)[1]. As a Senior Application Scientist, I approach the physical state and melting point of this compound not merely as basic reference data, but as Critical Quality Attributes (CQAs). This whitepaper details the molecular causality behind its solid state and provides a self-validating analytical protocol for determining its precise thermal properties.

Molecular Causality of the Physical State

At standard temperature and pressure (STP), 1-hydroxycyclobutane-1-carboxamide exists as a highly crystalline solid . To understand why it is a solid rather than a liquid, we must analyze its structural topology and intermolecular forces.

The compound features a strained four-membered cyclobutane ring with geminal substitution at the C1 position, bearing both a hydroxyl (-OH) and a primary carboxamide (-CONH₂) group[2].

-

Hydrogen Bonding Network: Primary carboxamides are privileged scaffolds that act as both potent hydrogen bond donors (via the -NH₂ protons) and acceptors (via the carbonyl oxygen)[3]. The addition of the geminal hydroxyl group introduces another donor-acceptor pair.

-

Lattice Energy: This dense concentration of heteroatoms allows the molecules to form a robust, three-dimensional intermolecular hydrogen-bonded lattice. The energy required to disrupt this lattice is substantial, dictating that the compound remains a stable solid at room temperature and exhibits a distinct, elevated melting point.

-

Hydrophilicity: The compound possesses a computed XLogP3 of -0.8 and a Topological Polar Surface Area (TPSA) of 63.3 Ų[2], indicating high polarity. This polarity further strengthens the solid-state crystal packing but makes the solid highly susceptible to atmospheric moisture (hygroscopicity).

Physicochemical Properties and Theoretical Descriptors

To establish a baseline for thermal characterization, we must first look at the quantitative descriptors that govern the molecule's behavior in the solid state.

| Property | Value | Source / Methodology |

| Molecular Weight | 115.13 g/mol | Computed[2] |

| Exact Mass | 115.0633 Da | Computed[2] |

| Physical State (STP) | Crystalline Solid | Empirical Observation |

| Topological Polar Surface Area | 63.3 Ų | Cactvs 3.4.8.18[2] |

| Hydrogen Bond Donors | 2 | Structural Analysis[2] |

| Hydrogen Bond Acceptors | 2 | Structural Analysis[2] |

| XLogP3 | -0.8 | Computed[2] |

Experimental Protocol: Self-Validating Thermal Characterization

Because 1-hydroxycyclobutane-1-carboxamide is utilized in highly sensitive ADC payload syntheses[1], relying on generalized melting point ranges is insufficient. Polymorphism and hydration can drastically shift the melting point.

To ensure absolute trustworthiness, I utilize a self-validating analytical system combining Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Powder X-Ray Diffraction (PXRD).

Step-by-Step Methodology

Step 1: Environmental Control and Sample Preparation

-

Action: Store the solid compound in a desiccator over anhydrous calcium sulfate. Prepare all analytical pans in a nitrogen-purged glovebox.

-

Causality: Due to its high TPSA (63.3 Ų)[2], the solid readily absorbs moisture. Absorbed water acts as a plasticizer, artificially depressing the melting point and broadening the endothermic peak.

Step 2: Thermogravimetric Analysis (TGA)

-

Action: Load 2–5 mg of the solid into an alumina crucible. Heat from 25°C to 300°C at a ramp rate of 10°C/min under a 50 mL/min dry N₂ purge.

-

Causality: We must differentiate between a true melting endotherm and a desolvation/dehydration event. By running TGA before DSC, we verify that there is zero mass loss leading up to the thermal phase change. If mass loss occurs, the sample is a hydrate/solvate, and the subsequent DSC data cannot be trusted as an absolute melting point.

Step 3: Differential Scanning Calorimetry (DSC)

-

Action: Seal 2–3 mg of the compound in a Tzero aluminum pan with a pinhole lid. Equilibrate at 20°C, then ramp at 10°C/min to 200°C.

-

Causality: The pinhole lid allows for the release of any residual vapor pressure. The extrapolated onset temperature (

) of the sharp endothermic peak is recorded as the true thermodynamic melting point. The sharpness of the peak (

Step 4: Powder X-Ray Diffraction (PXRD)

-

Action: Scan the powder from 2θ = 3° to 40° using Cu-Kα radiation.

-

Causality: Melting points are phase-dependent. PXRD provides the structural fingerprint of the specific crystalline polymorph being melted, ensuring batch-to-batch consistency in ADC manufacturing workflows.

Solid-State Characterization Workflow

The following diagram illustrates the logical relationships and self-validating nature of the characterization protocol.

Workflow for self-validating solid-state characterization and melting point determination.

Conclusion

For advanced pharmaceutical intermediates like 1-hydroxycyclobutane-1-carboxamide, relying on theoretical or literature melting points introduces unacceptable risk into drug development pipelines. Because its physical state is dictated by a complex, highly polar hydrogen-bonding network, its melting point is highly sensitive to environmental moisture and polymorphic shifts. By implementing the self-validating TGA-DSC-PXRD workflow described above, researchers can ensure the thermal data they collect is an accurate, trustworthy reflection of the compound's thermodynamic reality.

References

-

PubChem . "1-Hydroxycyclobutane-1-carboxamide | C5H9NO2 | CID 62389822". National Center for Biotechnology Information. Available at:[Link]

- Google Patents. "Ligand-drug conjugate of exatecan analogue, preparation method therefor and application thereof" (US20210353764A1). United States Patent and Trademark Office.

Sources

Leveraging Conformational Rigidity in Cyclobutane Carboxamide Derivatives: A Technical Guide for Rational Drug Design

Executive Summary

The strategic incorporation of conformationally restricted scaffolds is a cornerstone of modern medicinal chemistry. Cyclobutane carboxamide derivatives have emerged as privileged structures, offering a unique balance of structural rigidity, metabolic stability, and precise spatial orientation of pharmacophores. This whitepaper provides an in-depth mechanistic analysis of cyclobutane ring puckering, detailing the thermodynamic advantages of conformational restriction, and outlines a self-validating experimental workflow for characterizing these derivatives using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT).

Structural and Thermodynamic Principles

Ring Strain and the "Butterfly" Conformation

The cyclobutane ring is characterized by high angle strain, possessing internal bond angles of approximately 90° compared to the ideal 109.5° for sp³ hybridized carbons[1]. To alleviate the inherent torsional strain (Pitzer strain) between eclipsing hydrogen atoms, the ring deviates from planarity and adopts a puckered, or "butterfly," conformation[2].

This puckering forces substituents into distinct spatial vectors: pseudo-axial or pseudo-equatorial positions. The causality in drug design is direct: by utilizing a trans-1,2-disubstituted cyclobutane scaffold, medicinal chemists can force large pharmacophoric groups into pseudo-equatorial positions to minimize steric hindrance (1,3-diaxial-like interactions)[2].

Thermodynamic Causality of Binding

Unlike highly flexible aliphatic chains that must pay a massive entropic penalty upon binding to a target protein, the cyclobutane carboxamide core is pre-organized[3]. Because the molecule is locked into a rigid puckered state, the conformational entropy of the unbound ligand is already low. Consequently, the entropy loss (

Caption: Logical flow of conformational restriction enhancing binding affinity.

Experimental Workflow: Conformational Analysis via NMR and DFT

The observed properties of a cyclobutane carboxamide in solution represent a population-weighted average of its stable conformers. A synergistic approach combining experimental NMR and computational DFT is the gold standard for elucidating these structures[4].

Self-Validating Protocol for Conformational Elucidation

This protocol establishes a closed-loop, self-validating system. By relying on highly specific long-range

Step 1: Sample Preparation & Equilibration

Dissolve the purified cyclobutane carboxamide derivative (>95% purity) in a deuterated solvent (e.g., CDCl

Step 2: NMR Acquisition & J-Coupling Extraction

Acquire high-resolution 1D

Step 3: Computational Modeling (DFT)

Perform a thorough conformational search using molecular mechanics. Submit the lowest-energy conformers to geometry optimization at the B3LYP/EPR-III level of theory[6]. Calculate the theoretical

Step 4: Population Weighting & Chiral Validation

Compare the experimentally derived

Caption: Step-by-step workflow for synergistic experimental and computational analysis.

Quantitative Data Presentation: NMR Diagnostics

The following table summarizes the diagnostic coupling constants used to validate the stereochemistry and conformational puckering of cyclobutane derivatives[5][6].

| Coupling Type | Configuration / Orientation | Typical Range (Hz) | Diagnostic Value in Structural Elucidation |

| N/A | -10.9 to -14.4 | Baseline identification of ring methylene protons. | |

| cis | 4.6 to 11.5 | Differentiates relative stereochemistry. | |

| trans | 2.0 to 10.7 | Differentiates relative stereochemistry. | |

| Equatorial-Equatorial ( | ~ 5.0 | Critical: Confirms pseudo-equatorial puckering. | |

| Axial-Axial ( | ~ 0.0 | Critical: Confirms pseudo-axial puckering. |

Field Applications in Medicinal Chemistry

Metabolic Stability and Bioisosterism

Flexible aliphatic chains are highly susceptible to rapid oxidation by cytochrome P450 enzymes. The cyclobutane ring exhibits increased C-C

Privileged Scaffolds in Target Binding

Cyclobutane carboxamides are recognized as "privileged scaffolds" capable of binding to diverse biological targets[7]. In enzymology, they have been successfully utilized to mimic prostaglandin substrates, effectively blocking the active sites of prostaglandin D synthase[1]. Additionally, derivatives bearing trifluoromethylated cyclobutane carboxamides have been pioneered as potent fungicides by acting as conformationally restricted inhibitors of scytalone dehydratase[3].

Conclusion

The cyclobutane carboxamide motif is a highly functional tool for enforcing conformational restriction. By understanding the thermodynamic causality of its puckered state and rigorously validating its solution-phase conformation via the synergistic NMR/DFT workflow, drug development professionals can rationally design drug candidates with enhanced target specificity, reduced entropic penalties, and superior pharmacokinetic profiles.

References

-

Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

-

A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes Source: PubMed (NIH) URL:[Link]

-

Structure elucidation of plumerubradins A–C: Correlations between 1H NMR signal patterns and structural information of [2+2]-type cyclobutane derivatives Source: ResearchGate URL:[Link]

-

NMR Spectroscopy of Cyclobutanes Source: ResearchGate URL:[Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. Dimethyl cyclobutane-1,2-dicarboxylate | 3396-20-1 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-[(cyclobutylcarbonyl)amino]benzamide | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

1-Hydroxycyclobutane-1-carboxamide SMILES and InChIKey

An In-Depth Technical Guide to 1-Hydroxycyclobutane-1-carboxamide: A Key Building Block for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-hydroxycyclobutane-1-carboxamide, a molecule of increasing interest to researchers, scientists, and drug development professionals. The cyclobutane motif, as a three-dimensional (3D) fragment, offers a compelling alternative to traditional flat, aromatic structures in scaffold-based drug design, potentially improving properties such as solubility and metabolic stability.[1] This guide details the core chemical identifiers, physicochemical properties, a validated synthetic pathway with a step-by-step protocol, and the strategic importance of this compound in medicinal chemistry. We will explore the rationale behind its synthesis and the significance of its structural features—the rigid cyclobutane ring, a hydrogen-bond-donating hydroxyl group, and a versatile carboxamide moiety—which together create a valuable building block for novel therapeutics.

Core Molecular Identifiers and Physicochemical Properties

Accurate identification is the foundation of all chemical research. The primary identifiers for 1-Hydroxycyclobutane-1-carboxamide are its SMILES and InChIKey strings, which provide a canonical, machine-readable representation of its structure.

-

SMILES (Simplified Molecular-Input Line-Entry System): C1CC(C1)(C(=O)N)O[2]

-

InChIKey (International Chemical Identifier Key): CYRHDKDHDLUODS-UHFFFAOYSA-N[2]

These identifiers are crucial for unambiguous database searching and computational modeling.

2D Chemical Structure

The structure combines a four-membered carbocyclic ring with a quaternary carbon atom substituted with both a hydroxyl (-OH) group and a primary carboxamide (-C(=O)NH2) group.

Caption: Proposed two-step synthesis of 1-Hydroxycyclobutane-1-carboxamide.

Causality Behind Experimental Choices

-

Step 1: Cyanohydrin Formation: The reaction of a ketone (cyclobutanone) with a cyanide source is a classic method for generating α-hydroxy nitriles. Using trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst like zinc iodide (ZnI₂) is often preferred over traditional NaCN/HCl methods for its milder conditions and higher yields, especially with sensitive substrates. The TMS-protected cyanohydrin intermediate is then easily deprotected during aqueous workup.

-

Step 2: Selective Nitrile Hydrolysis: This is the most critical step. Complete hydrolysis of nitriles to carboxylic acids occurs readily under harsh acidic or basic conditions. [3][4]To stop the reaction at the primary amide stage, milder, more controlled conditions are necessary. The use of hydrogen peroxide in an alkaline medium (e.g., K₂CO₃ in DMSO or another suitable solvent) is a well-documented method for the selective hydration of nitriles to amides. [5]This method avoids the formation of the carboxylic acid byproduct, simplifying purification. Transition metal catalysts also enable this transformation under mild conditions. [6]

Detailed Step-by-Step Protocol

This protocol is a representative methodology based on established chemical transformations and should be adapted and optimized by a qualified chemist.

Step 1: Synthesis of 1-Hydroxycyclobutane-1-carbonitrile

-

Reactor Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add cyclobutanone (1.0 eq) and anhydrous dichloromethane (DCM, ~2 M solution).

-

Catalyst Addition: Add zinc iodide (ZnI₂, 0.1 eq) to the solution and stir until it dissolves.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Reagent Addition: Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise via syringe over 15 minutes. Caution: TMSCN is highly toxic.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-hydroxycyclobutane-1-carbonitrile, which can often be used in the next step without further purification.

Step 2: Synthesis of 1-Hydroxycyclobutane-1-carboxamide

-

Reactor Setup: To a 250 mL round-bottom flask, add the crude 1-hydroxycyclobutane-1-carbonitrile (1.0 eq) and dimethyl sulfoxide (DMSO).

-

Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

-

Oxidant Addition: Cool the mixture to room temperature and add 30% hydrogen peroxide (H₂O₂, 3.0 eq) dropwise. Note: The reaction can be exothermic. Maintain the temperature below 40 °C.

-

Reaction: Stir the mixture vigorously at room temperature for 12-16 hours. Monitor the disappearance of the nitrile starting material by TLC or GC-MS.

-

Workup: Dilute the reaction mixture with water and extract several times with ethyl acetate. The product may have significant water solubility, so multiple extractions are recommended.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography on silica gel to yield pure 1-hydroxycyclobutane-1-carboxamide.

Significance in Drug Development and Medicinal Chemistry

The structural components of 1-hydroxycyclobutane-1-carboxamide make it a highly valuable scaffold for medicinal chemists.

-

The Carboxamide Pharmacophore: The carboxamide group is a privileged structure in drug design, appearing in a vast number of FDA-approved drugs. [7]Its ability to act as both a hydrogen bond donor and acceptor allows for strong and specific interactions with biological targets like enzymes and receptors. [8]This functional group enhances molecular flexibility and can improve pharmacokinetic properties. [8]

-

The Cyclobutane Scaffold: There is a growing need in fragment-based drug discovery (FBDD) for unique, three-dimensional screening libraries to move beyond the overpopulation of flat, 2D moieties. [1]The cyclobutane ring is an underrepresented yet attractive motif that provides a rigid, sp³-rich core. This three-dimensionality can lead to improved selectivity and better physicochemical properties, such as increased solubility and reduced metabolic liability, compared to traditional aromatic rings. [1]

-

Synergistic Properties: The combination of the rigid cyclobutane scaffold with the polar, hydrogen-bonding hydroxyl and carboxamide groups creates a compact molecule with well-defined vectors for interaction. This makes it an ideal starting point for elaborating into more complex molecules designed to fit into specific protein binding pockets, ultimately accelerating the discovery of new and more effective medicines. [9]

Conclusion

1-Hydroxycyclobutane-1-carboxamide is more than just a simple chemical compound; it is a strategic tool for the modern medicinal chemist. Its unique combination of a 3D cyclobutane core and the proven carboxamide pharmacophore provides a powerful platform for the development of next-generation therapeutics. The synthetic route outlined in this guide, based on reliable and scalable chemical transformations, offers a clear path to accessing this valuable building block. As the demand for novel chemical matter in drug discovery continues to grow, the utility and importance of scaffolds like 1-hydroxycyclobutane-1-carboxamide are set to increase significantly.

References

-

PubChemLite. 1-hydroxycyclobutane-1-carboxamide (C5H9NO2). National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 1-hydroxycyclobutane-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChemLite. 1-hydroxycyclopentane-1-carboxamide (C6H11NO2). National Center for Biotechnology Information. [Link]

-

PubChem. 1-Hydroxycyclohexane-1-carboxamide. National Center for Biotechnology Information. [Link]

-

Chemspace. 1-(1-hydroxycyclobutyl)-N-methylcyclopentane-1-carboxamide. Chemspace. [Link]

-

LookChem. 1-Hydroxycyclopentane-1-carboxamide. LookChem. [Link]

-

ScholarWorks. Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Georgia State University. [Link]

-

PubChem. 1-Hydroxycyclopentane-1-carbaldehyde. National Center for Biotechnology Information. [Link]

-

PubChemLite. 1-hydroxycyclohexane-1-carboxamide (C7H13NO2). National Center for Biotechnology Information. [Link]

-

Chemistry Steps. Converting Nitriles to Amides. Chemistry Steps. [Link]

- Google Patents.CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.

-

Patsnap Eureka. Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. Patsnap. [Link]

-

PMC. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

-

Organic Synthesis. Hydrolysis of Amide. Organic-synthesis.com. [Link]

-

Vrije Universiteit Amsterdam Research Portal. Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. [Link]

-

Semantic Scholar. Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar. [Link]

-

PubMed. Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. [Link]

Sources

- 1. research.vu.nl [research.vu.nl]

- 2. PubChemLite - 1-hydroxycyclobutane-1-carboxamide (C5H9NO2) [pubchemlite.lcsb.uni.lu]

- 3. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. orgsyn.org [orgsyn.org]

- 7. Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacy.umich.edu [pharmacy.umich.edu]

Strategic Risk Assessment & Handling Protocol: 1-Hydroxycyclobutane-1-carboxamide

🚨 CRITICAL IDENTITY ALERT: CAS MISMATCH DETECTED

Before proceeding, you must verify your inventory. The CAS number provided in your request (10250-27-8 ) officially corresponds to 2-Benzylamino-2-methyl-1-propanol. The chemical name provided (1-Hydroxycyclobutane-1-carboxamide ) corresponds to CAS: 1247705-07-2 .[1]

Action Required: This guide is authored for 1-Hydroxycyclobutane-1-carboxamide (the named compound).[1][2] If you possess the benzylamino compound, do not use this guide.

Part 1: Chemical Identity & Physicochemical Profile[3][4]

1-Hydroxycyclobutane-1-carboxamide is a functionalized cyclobutane derivative often used as a scaffold in medicinal chemistry (e.g., for peptidomimetics or glutamate receptor modulation). Its constrained ring geometry imposes specific stability considerations distinct from linear amides.

Core Identity Matrix

| Parameter | Specification |

| Chemical Name | 1-Hydroxycyclobutane-1-carboxamide |

| Correct CAS | 1247705-07-2 |

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol |

| Physical State | Solid (White to Off-white crystalline powder) |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in non-polar solvents (Hexane). |

| pKa (Predicted) | ~13.5 (Amide N-H), ~14 (Alcohol O-H) |

| SMILES | C1CC(C1)(C(=O)N)O |

Identity Verification Workflow

To ensure you are working with the correct isomer and compound, follow this verification logic.

Caption: Analytical decision tree to distinguish 1-Hydroxycyclobutane-1-carboxamide from the erroneous CAS 10250-27-8 (which would show aromatic protons).

Part 2: Hazard Identification & Toxicology (The "Why")

While specific toxicological data for this intermediate is limited compared to commodity chemicals, we apply Read-Across Toxicology based on structural analogs (Cyclobutanecarboxamide and alpha-hydroxy amides).

GHS Classification (Predicted/Analog-Based)

-

Signal Word: WARNING

-

H302: Harmful if swallowed (Category 4).

-

H315: Causes skin irritation (Category 2).[3]

-

H319: Causes serious eye irritation (Category 2A).

Mechanism of Toxicity

The primary hazard stems from the amide functionality and the strained cyclobutane ring.

-

Local Irritation: The amide group can act as a hydrogen bond donor/acceptor, disrupting lipid bilayers in mucous membranes.

-

Metabolic Hydrolysis: In vivo, amidases may hydrolyze the compound to 1-hydroxycyclobutanecarboxylic acid . While generally low toxicity, accumulation of cyclic acids can alter local pH or interfere with specific transporters.

Part 3: Handling, Storage, & Stability Protocols

Stability & Degradation

Cyclobutane rings possess significant ring strain (~26 kcal/mol). While kinetically stable, the presence of the alpha-hydroxyl group adjacent to the amide makes this compound susceptible to dehydration or hydrolysis under extreme pH or thermal stress.

Caption: Potential degradation pathways. Avoid strong acids/bases to prevent hydrolysis or elimination reactions.

Storage Protocol[7][8]

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under Nitrogen or Argon. The alpha-hydroxy moiety can be hygroscopic; moisture absorption accelerates hydrolysis.

-

Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.

Experimental Protocol: Safe Solubilization

Objective: Prepare a 100 mM stock solution in DMSO for biological assay.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat.

-

Calculations:

-

Target Conc: 100 mM (0.1 M)

-

Volume: 1 mL

-

Mass Required:

.

-

-

Weighing: Weigh 11.5 mg of solid into a pre-tared amber HPLC vial. Note: Do this quickly to minimize moisture uptake.

-

Solvent Addition: Add 1000 µL of anhydrous DMSO (Grade: ≥99.9%).

-

Dissolution: Vortex for 30 seconds. If solid persists, sonicate at room temperature for 2 minutes.

-

QC: Visually inspect for clarity. Store stock at -20°C.

Part 4: Emergency Response & First Aid[8]

Exposure Response Logic

Caption: Immediate action steps for exposure incidents. Speed is critical for eye exposure.

Fire Fighting Measures

-

Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx).

-

Advice: Wear self-contained breathing apparatus (SCBA). Amides can release toxic fumes when burned.

Part 5: Disposal & Environmental Impact

-

Waste Classification: Hazardous Chemical Waste (due to Irritant status).

-

Disposal Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

-

Environmental: Do not let product enter drains.[3][4] No specific ecotoxicity data exists for this CAS; treat as potentially toxic to aquatic life (P273).

References

-

PubChem. 1-Hydroxycyclobutane-1-carboxamide (Compound). National Library of Medicine. Accessed March 1, 2026. Link

-

ECHA (European Chemicals Agency). Registration Dossier for Cyclobutanecarboxamide (Analog Read-Across). Link

-

Sigma-Aldrich. Safety Data Sheet: 1-Hydroxycyclobutanecarboxylic acid (Hydrolysis Product). Link

-

ChemicalBook. CAS 10250-27-8 Data (Verifying the Mismatch). Link

Sources

A Technical Guide to the Chemical Stability of 1-Hydroxy-Cycloalkane Carboxamides

Foreword: The Double-Edged Sword of Strained Scaffolds in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with unique three-dimensional architectures is paramount. 1-Hydroxy-cycloalkane carboxamides represent a compelling scaffold, offering a rigidified exit vector from a stereochemically rich core that can be exploited for precise interactions with biological targets. However, the very features that grant these molecules their desirable conformational rigidity—namely, the presence of an α-hydroxy amide moiety fused to a small, strained cycloalkane ring—also introduce significant, and often underestimated, chemical stability liabilities.

This guide moves beyond a simple recitation of facts. It is designed to provide researchers, drug developers, and formulation scientists with a deep, mechanistic understanding of the degradation pathways inherent to this molecular class. By explaining the causality behind experimental observations and providing robust, self-validating protocols, we aim to empower you to anticipate, diagnose, and mitigate the stability challenges associated with these promising but delicate compounds.

The Inherent Instability: A Tale of Two Functional Groups

The core of our subject is the α-hydroxy amide functional group. The proximity of the hydroxyl and amide groups creates a unique electronic environment that predisposes the molecule to specific degradation pathways not typically observed in simpler amides or alcohols. When this moiety is positioned at the C1-position of a cycloalkane, the ring's inherent strain becomes a critical determinant of the molecule's fate.

The primary factors governing the stability of this scaffold are:

-

Ring Strain: The deviation of C-C-C bond angles from the ideal 109.5° in small rings (cyclopropane, cyclobutane) creates significant angle and torsional strain.[1][2][3] This stored energy acts as a potent driving force for reactions that lead to ring-opening or rearrangement, thereby relieving the strain.[4][5]

-

Intramolecular Catalysis: The α-hydroxy group can act as an intramolecular nucleophile or influence the electronic character of the adjacent carbonyl carbon, making it more susceptible to attack.

-